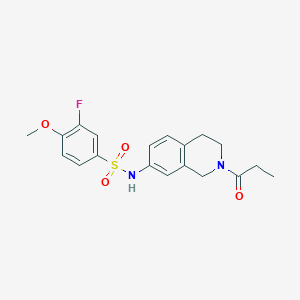
3-fluoro-4-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-4-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H21FN2O4S and its molecular weight is 392.45. The purity is usually 95%.
BenchChem offers high-quality 3-fluoro-4-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-fluoro-4-methoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Properties
The molecular structure of similar compounds, like gliquidone and its derivatives, demonstrates significant interactions such as intramolecular N—H⋯O=S and intermolecular N—H⋯O=C hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains, indicating the compound's potential in forming stable crystal structures useful in material science and drug formulation (Gelbrich, Haddow, & Griesser, 2011).
Anticancer and Antiviral Applications
Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has shown remarkable potential for applications in photodynamic therapy, particularly for cancer treatment. These derivatives exhibit good fluorescence properties and high singlet oxygen quantum yield, crucial for Type II photosensitization mechanisms used in targeting cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and COX-2 Inhibition
A series of 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties has been synthesized and evaluated for cyclooxygenase-2 (COX-2) inhibitory activities. This research underscores the importance of fluorine substitution on the benzenesulfonamide moiety for enhancing the selectivity and potency of COX-2 inhibition, suggesting potential applications in developing new anti-inflammatory drugs (Pal et al., 2003).
Fluorophores for Zn(II) Detection
Studies on the synthesis of fluorophores related to Zinquin ester, a specific fluorophore for Zn(II), have elucidated the factors affecting the fluorescence of these compounds. The research on analogues of Zinquin-related fluorophores has implications for the development of sensitive and specific probes for Zn(II) detection in biological systems, highlighting the compound's utility in biochemical research and diagnostics (Kimber et al., 2003).
Electrophilic Fluorination
The development of N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide (NFBSI) introduces a sterically demanding electrophilic fluorinating reagent, showcasing the importance of such compounds in improving the enantioselectivity of products in organic synthesis. This research aids in expanding the toolkit available for the selective introduction of fluorine atoms in organic molecules, a crucial step in drug development and materials science (Yasui et al., 2011).
Eigenschaften
IUPAC Name |
3-fluoro-4-methoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O4S/c1-3-19(23)22-9-8-13-4-5-15(10-14(13)12-22)21-27(24,25)16-6-7-18(26-2)17(20)11-16/h4-7,10-11,21H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RREMMXIMLWHWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-4-[(2-methylpropan-2-yl)oxy]but-2-enoic acid](/img/structure/B2464957.png)
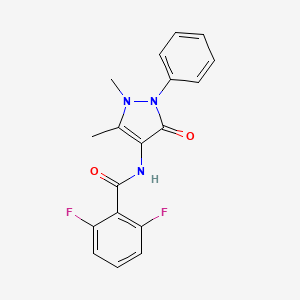
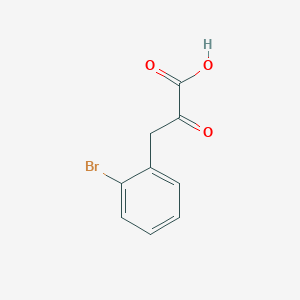



![1-Cyclohexyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea](/img/structure/B2464967.png)
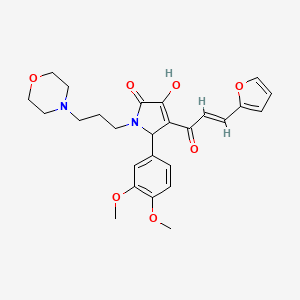
![(4-phenylpiperazino)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B2464969.png)
![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone](/img/structure/B2464970.png)
![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]acetic acid](/img/structure/B2464971.png)
![N-[2-(6-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2464972.png)
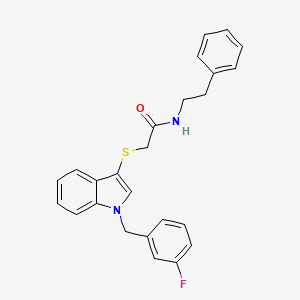
![8-(Mesitylsulfonyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464978.png)